molecular formula C10H14BrNO4S B603118 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide CAS No. 1156378-33-4

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide

Cat. No. B603118
CAS RN: 1156378-33-4
M. Wt: 324.19g/mol
InChI Key: UKPXEQNAHNODBH-UHFFFAOYSA-N
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Description

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide, also known as BES, is a sulfonamide compound that has been widely used in scientific research. BES is a white crystalline powder that is soluble in water and organic solvents. BES has been used in various research applications, including biochemistry, physiology, and pharmacology.

Mechanism of Action

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide acts as a pH indicator by changing color in response to changes in pH. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has a pKa value of 7.5, which means that it changes color from yellow to blue as the pH increases from 7.5 to 9.0. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to measure the pH of acidic solutions by adding a base to the solution and observing the color change of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide.
Biochemical and Physiological Effects:
5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the pH of intracellular compartments, such as lysosomes and endosomes. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the pH of extracellular fluids, such as blood and urine. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the effects of pH on enzyme activity, protein folding, and membrane transport. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the effects of pH on drug metabolism and drug transport.

Advantages and Limitations for Lab Experiments

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has several advantages as a pH indicator in scientific research. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a highly sensitive indicator that can detect changes in pH within a narrow range. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is also a stable compound that does not degrade over time. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is soluble in water and organic solvents, which makes it easy to use in various experimental conditions. However, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has some limitations as a pH indicator. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can interfere with some enzymatic assays and protein assays. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also interact with some drugs and affect their metabolism and transport.

Future Directions

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has many potential future directions in scientific research. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can be used to study the pH of intracellular compartments in various cell types. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to study the effects of pH on drug metabolism and drug transport in different disease models. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can also be used to develop new pH-sensitive drug delivery systems. Further research is needed to explore the potential of 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide in these areas.
In conclusion, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that has been widely used in scientific research as a pH indicator. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has a simple and efficient synthesis method and unique properties that make it useful in various research applications. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has the potential for future directions in studying the pH of intracellular compartments, drug metabolism, and drug delivery systems. However, 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has some limitations as a pH indicator that need to be considered in experimental design.

Synthesis Methods

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide can be synthesized by reacting 5-bromo-2-ethoxybenzenesulfonyl chloride with 2-aminoethanol in the presence of a base. The reaction yields 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide as a white crystalline powder with a high purity. The synthesis method is simple and efficient, making 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide an accessible compound for scientific research.

Scientific Research Applications

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been widely used in scientific research due to its unique properties. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide is a sulfonamide compound that can act as a pH indicator, which makes it useful in biochemical and physiological studies. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has been used to study the pH of intracellular compartments, such as lysosomes and endosomes. 5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzene-1-sulfonamide has also been used to study the pH of extracellular fluids, such as blood and urine.

properties

IUPAC Name

5-bromo-2-ethoxy-N-(2-hydroxyethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO4S/c1-2-16-9-4-3-8(11)7-10(9)17(14,15)12-5-6-13/h3-4,7,12-13H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPXEQNAHNODBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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